molecular formula C17H21N3O2S B2543969 2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2379948-80-6

2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2543969
CAS No.: 2379948-80-6
M. Wt: 331.43
InChI Key: FUQHSXCKCNPHNQ-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring The piperidine ring is further substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The thiazole and piperidine rings are coupled using a carbonylation reaction, typically involving a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, to the pyridine or thiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}quinoline: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

Properties

IUPAC Name

[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-9-15(3-6-18-12)22-10-14-4-7-20(8-5-14)17(21)16-13(2)19-11-23-16/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHSXCKCNPHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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